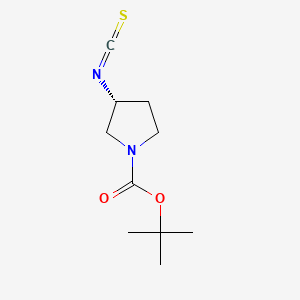
tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include thiourea derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to inhibition or activation of specific biochemical pathways . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites present in the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiocyanate-substituted pyrrolidines and tert-butyl esters, such as tert-butyl(3R)-3-aminopyrrolidine-1-carboxylate and tert-butyl(3R)-3-thiocyanatopyrrolidine-1-carboxylate .
Uniqueness
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate is unique due to the presence of both the isothiocyanate and tert-butyl groups, which confer distinct reactivity and stability properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl (3R)-3-isothiocyanatopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
BRHYXIAYPHYBDB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



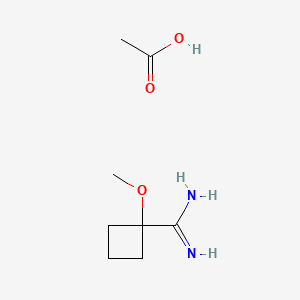
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
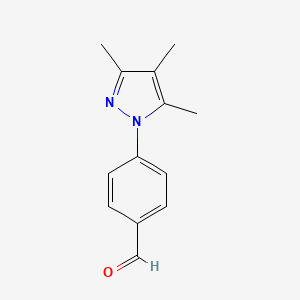
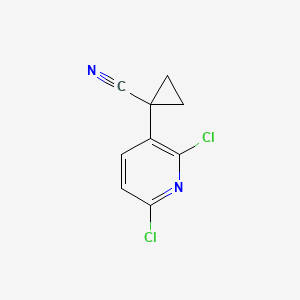



![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)

![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)
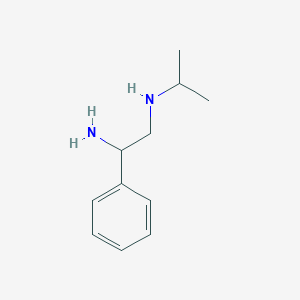
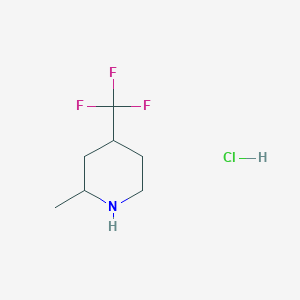
![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
